5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a furoyl group, a pyrrolidine ring, and an oxadiazole ring
Preparation Methods
The synthesis of 5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furoyl group: This step often involves acylation reactions using furoyl chloride or similar reagents.
Construction of the oxadiazole ring: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring but differ in their functional groups and overall structure.
Oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents and properties.
Furoyl-containing compounds: These compounds feature the furoyl group but vary in their additional functional groups and applications.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(14-9-5-11-22-14)20-10-4-8-13(20)16-18-15(19-23-16)12-6-2-1-3-7-12/h1-3,5-7,9,11,13H,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBFSCRXZQVRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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